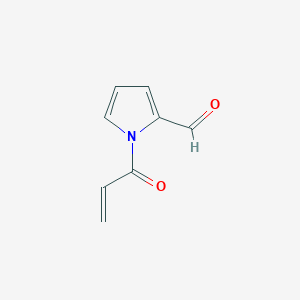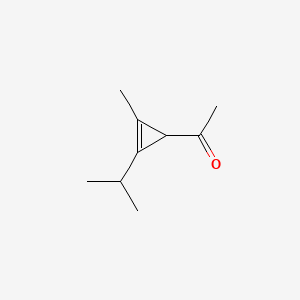
2-o-a-d-Glucopyranosyl-l-ascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-o-a-d-Glucopyranosyl-l-ascorbic acid, also known as ascorbyl glucoside, is a stable derivative of l-ascorbic acid (vitamin C). This compound is formed by attaching a glucose molecule to l-ascorbic acid, which enhances its stability and allows it to retain the physiological functions of vitamin C. It is widely used in the food, cosmetics, and healthcare industries due to its excellent stability and ability to release l-ascorbic acid in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-o-a-d-Glucopyranosyl-l-ascorbic acid is primarily synthesized through enzymatic methods. The most common enzyme used for this synthesis is cyclodextrin glucosyltransferase (CGTase). The reaction involves the transfer of a glucose moiety from a donor substrate, such as maltodextrin, to l-ascorbic acid. Site saturation mutagenesis of CGTase has been employed to enhance its specificity for the donor substrate, resulting in higher yields of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of modified CGTase and isoamylase. The combination of these enzymes improves the utilization rate of maltodextrin and increases the yield of the desired product. The process typically involves the hydrolysis of α-1,6 glucosidic linkages in maltodextrin by isoamylase, followed by the glucosylation of l-ascorbic acid by CGTase .
Analyse Chemischer Reaktionen
Types of Reactions
2-o-a-d-Glucopyranosyl-l-ascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its antioxidant properties, which allow it to scavenge free radicals and reduce oxidative stress .
Common Reagents and Conditions
The enzymatic synthesis of this compound typically involves the use of maltodextrin as the glucosyl donor and CGTase as the catalyst. The reaction conditions include optimal pH and temperature settings to maximize enzyme activity and product yield .
Major Products Formed
The primary product formed from the enzymatic synthesis of this compound is the glucosylated derivative of l-ascorbic acid. This compound can be further hydrolyzed by α-glucosidase to release l-ascorbic acid and glucose .
Wissenschaftliche Forschungsanwendungen
2-o-a-d-Glucopyranosyl-l-ascorbic acid has a wide range of scientific research applications:
Chemistry: It is used as a stable form of vitamin C in various chemical formulations and reactions.
Biology: The compound is employed in studies related to antioxidant activity and cellular protection against oxidative stress.
Medicine: It is used in the development of skincare products due to its ability to promote collagen synthesis and reduce photo-aging.
Industry: The compound is utilized in the food and cosmetics industries for its stability and ability to release vitamin C in a controlled manner .
Wirkmechanismus
The mechanism of action of 2-o-a-d-Glucopyranosyl-l-ascorbic acid involves its conversion to l-ascorbic acid by the enzyme ascorbyl phosphatase. This conversion maintains a high level of vitamin C in the skin, providing antioxidant protection and promoting collagen synthesis. The compound also functions as a radical scavenger, reducing oxidative stress and preventing cellular damage .
Vergleich Mit ähnlichen Verbindungen
2-o-a-d-Glucopyranosyl-l-ascorbic acid is unique due to its stability and ability to release l-ascorbic acid in vivo. Similar compounds include:
Ascorbyl phosphate: Another stable derivative of vitamin C, used in skincare products for its antioxidant properties.
Ascorbyl sulfate: A derivative of vitamin C with enhanced stability, used in various cosmetic formulations.
Ascorbyl glucoside: Similar to this compound, it is used in skincare products for its stability and ability to release vitamin C
Eigenschaften
Molekularformel |
C12H18O11 |
|---|---|
Molekulargewicht |
338.26 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4-,5-,6+,7-,9-,12-/m1/s1 |
InChI-Schlüssel |
MLSJBGYKDYSOAE-WGCHHNRKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@@H](CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)




![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)







